molecular formula C10H14N2Na3O14P3 B1236725 tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate CAS No. 3624-46-2

tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

Cat. No. B1236725
CAS RN: 3624-46-2
M. Wt: 548.11 g/mol
InChI Key: KNVJTOALWGZWAI-SPSULGLQSA-K
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Description

Tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate, also known as Tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate, is a useful research compound. Its molecular formula is C10H14N2Na3O14P3 and its molecular weight is 548.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Thymidine 5’-triphosphate sodium salt, also known as dTTP, primarily targets several enzymes involved in DNA synthesis and metabolism. These include Thymidine kinase , Anaerobic ribonucleoside-triphosphate reductase , Thymidylate kinase , and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in DNA replication, repair, and cellular metabolism.

Mode of Action

dTTP interacts with its targets by serving as a substrate for these enzymes. For instance, it is phosphorylated by thymidine kinase, an enzyme that plays a key role in the nucleotide salvage pathway, which is essential for DNA synthesis .

Biochemical Pathways

dTTP is one of the four natural deoxynucleotides used for the biosynthesis of deoxyribonucleic acids (DNA) by DNA polymerases and reverse transcriptases . It is incorporated into the growing DNA strand during replication, playing a crucial role in cell division and genetic propagation.

Result of Action

The primary result of dTTP action is the successful synthesis of DNA, which is critical for cell replication and survival. By serving as a building block for DNA, dTTP ensures the accurate replication of genetic material during cell division .

Action Environment

The action of dTTP is influenced by various environmental factors. For instance, the pH and ionic strength of the cellular environment can affect the efficiency of dTTP incorporation into DNA. Additionally, the presence of other nucleotides and the overall cellular energy status (ATP levels) can also influence dTTP utilization .

properties

IUPAC Name

tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N2O14P3.4Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;;/q;4*+1/p-4/t6-,7+,8+;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWRUVUUUBXRNF-ZKRIHRHSSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N2Na4O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sodium ((2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl triphosphate

CAS RN

3624-46-2
Record name Thymidine 5'-(tetrahydrogen triphosphate), tetrasodium salt
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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